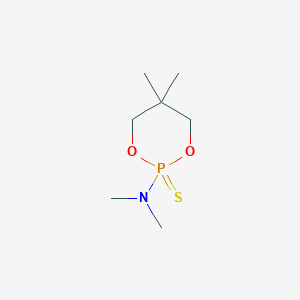

1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

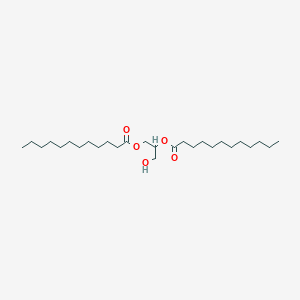

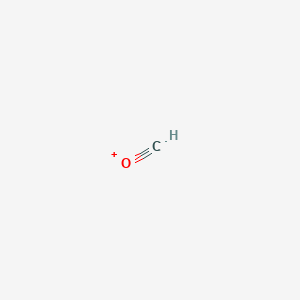

1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a chemical compound used for proteomics research . It has a molecular formula of C9H13NO and a molecular weight of 151.21 .

Synthesis Analysis

The synthesis of pyrrole derivatives, which includes 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis

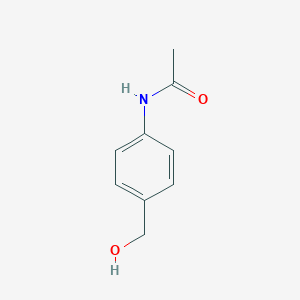

The molecular structure of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde consists of a pyrrole ring with ethyl and methyl substituents, and a carbaldehyde group . The IUPAC Standard InChI is InChI=1S/C9H13NO/c1-4-8-5-6(2)9(3)7(8)10/h5,10H,4H2,1-3H3 .Wissenschaftliche Forschungsanwendungen

Drug Discovery

Pyrrole derivatives, including “1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde”, are versatile heterocyclic moieties exhibiting a wide range of pharmacological actions with high therapeutic value . They are fundamental building blocks for many biologically active molecules and have gathered significant attention in the fields of medicinal and organic chemistry .

Material Science

Pyrrole derivatives are also used in material science . Their unique chemical properties make them suitable for various applications, such as the development of new materials with specific characteristics.

Catalysis

Pyrrole derivatives play a crucial role in catalysis . They can act as catalysts themselves or form part of more complex catalyst systems. Their unique structure allows them to facilitate a wide range of chemical reactions.

Green Chemistry

Pyrrole derivatives are often synthesized using green chemistry principles . This includes green solvent-based methods, microwave-aided methods, and solvent-free methods. These environmentally friendly approaches are becoming increasingly important in modern synthetic chemistry .

Peptide Synthesis

Pyrrole derivatives can be used in peptide synthesis . They can help form amide bonds, which are crucial in the creation of peptides and proteins .

Immunogen Creation

Pyrrole derivatives can be used to couple haptens to immunogenic carrier proteins . This process is essential in the creation of immunogens, substances that can trigger an immune response .

Nucleic Acid Labeling

Pyrrole derivatives can be used to label nucleic acids through 5’ phosphate groups . This is a crucial process in many molecular biology techniques, including DNA sequencing and RNA interference .

Creation of Amine-Reactive Compounds

Pyrrole derivatives can be used to create NHS-activated, amine-reactive labeling compounds . These compounds are used in a variety of biochemical assays and techniques .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde are currently unknown . This compound is used for proteomics research

Mode of Action

As a chemical used in proteomics research

Biochemical Pathways

Given its use in proteomics research , it may influence a variety of pathways depending on the proteins it interacts with.

Result of Action

As a compound used in proteomics research , it may have diverse effects depending on the specific proteins it interacts with.

Eigenschaften

IUPAC Name |

1-ethyl-2,5-dimethylpyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-4-10-7(2)5-9(6-11)8(10)3/h5-6H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDZDFOKSUDVJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C1C)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390018 |

Source

|

| Record name | 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

CAS RN |

18870-74-1 |

Source

|

| Record name | 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,8,8-Tetramethyl-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene](/img/structure/B98629.png)